molecular formula C15H15ClO3 B13008082 3'-Chloro-3,4,5-trimethoxy-biphenyl CAS No. 942475-05-0

3'-Chloro-3,4,5-trimethoxy-biphenyl

Cat. No.: B13008082
CAS No.: 942475-05-0
M. Wt: 278.73 g/mol
InChI Key: ZVDHRKHAISIJIP-UHFFFAOYSA-N
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Description

3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl is an organic compound with the molecular formula C15H15ClO3. This compound is characterized by the presence of a biphenyl core substituted with a chlorine atom at the 3’ position and three methoxy groups at the 3, 4, and 5 positions. It is a derivative of biphenyl, which is a common structural motif in organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants and catalyst .

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl can be scaled up by optimizing the reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of more efficient catalysts and greener solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction Reactions: The biphenyl core can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Scientific Research Applications

3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90). These interactions can disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom in 3’-Chloro-3,4,5-trimethoxy-1,1’-biphenyl makes it unique compared to its analogs. Chlorine can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the chlorine atom can enhance the compound’s ability to interact with specific biological targets, potentially increasing its efficacy in medicinal applications .

Properties

CAS No.

942475-05-0

Molecular Formula

C15H15ClO3

Molecular Weight

278.73 g/mol

IUPAC Name

5-(3-chlorophenyl)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C15H15ClO3/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-5-4-6-12(16)7-10/h4-9H,1-3H3

InChI Key

ZVDHRKHAISIJIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=CC=C2)Cl

Origin of Product

United States

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